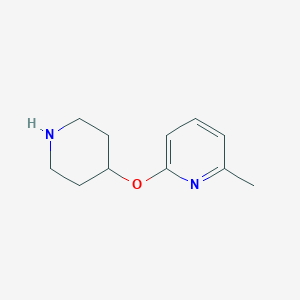

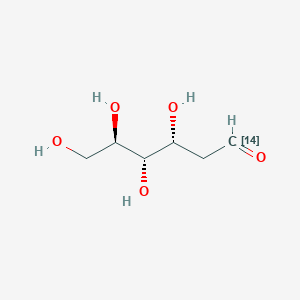

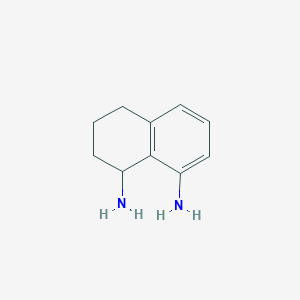

![molecular formula C6H6N2O2 B3280994 2-[(E)-2-nitroethenyl]-1H-pyrrole CAS No. 72607-07-9](/img/structure/B3280994.png)

2-[(E)-2-nitroethenyl]-1H-pyrrole

Vue d'ensemble

Description

2-[(E)-2-nitroethenyl]-1H-pyrrole, also known as NENPy, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and materials science. NENPy is a pyrrole derivative that contains a nitroalkene functional group, which gives it unique chemical and physical properties.

Applications De Recherche Scientifique

Electronically Intercommunicating Iron Centers in Pyrroles

Research involving 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole demonstrated the exploration of the electronic and structural properties of these compounds. These studies, focusing on electron delocalization and electrochemical properties, highlight the potential applications of such pyrroles in electronic materials and devices (Hildebrandt, Schaarschmidt, & Lang, 2011).

Electrochromic Properties

A copolymer of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole with 3,4-ethylene dioxythiophene displayed distinct electrochromic properties, changing through five different colors. This indicates potential applications in electrochromic devices such as smart windows and displays (Variş et al., 2007).

Gas-Phase Basicity of Nitro Derivatives of Pyrrole

The gas-phase basicity of pyrrole and its nitro derivatives was analyzed using high-level ab initio and DFT calculations. This study provides essential insights into the chemical behavior of these compounds, which can be crucial in the development of new materials and chemical synthesis processes (Esseffar et al., 2002).

Ground State Spin Multiplicity of Cation Diradicals Derived from Pyrroles

This study investigated the ground state multiplicity of pyrroles substituted by nitronyl nitroxide, revealing insights into their electronic properties. Such research is significant for understanding the magnetic and conductive properties of organic compounds, impacting materials science and molecular electronics (Nakazaki et al., 1997).

Regioselective O-alkylations and Acylations Using Calix[4]pyrrole Derivative

The study on 10α,20α-bis(4-nitrophenyl)-calix[4]pyrrole demonstrated its use as a selective protecting group in the O-alkylation and acylation of polyphenolic compounds. Such findings have implications in synthetic chemistry, particularly in the selective modification of complex organic molecules (Cafeo, Kohnke, & Valenti, 2009).

Synthesis of Novel Pyrrolo[1,2-a]quinoxaline-4(5H)-ones

Research on the synthesis of pyrrolo[1,2-a]quinoxaline-4(5H)-ones using a variety of o-phenylenediamines, dialkyl acetylenedicarboxylates, and derivatives of nitrostyrene opens up new avenues in organic synthesis and pharmaceutical research (Moradi, Piltan, & Abasi, 2014).

Propriétés

IUPAC Name |

2-[(E)-2-nitroethenyl]-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-8(10)5-3-6-2-1-4-7-6/h1-5,7H/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJJLHQYZNNPOL-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-nitroethenyl]-1H-pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

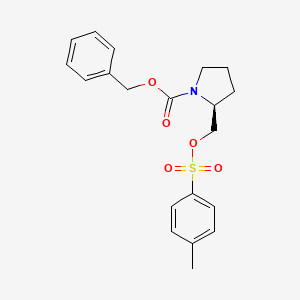

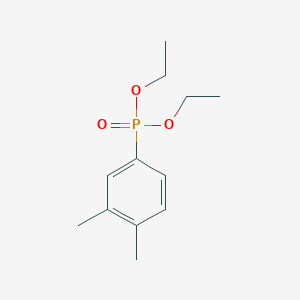

![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)

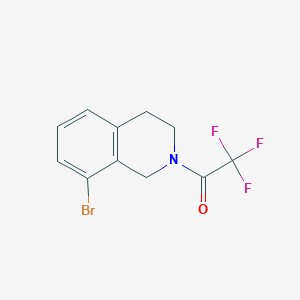

![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)

![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)

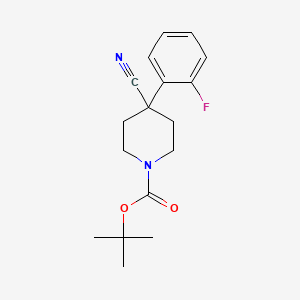

![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)